molecular formula C18H20N2O3S B2367675 N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide CAS No. 392290-00-5

N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No.: B2367675
CAS No.: 392290-00-5
M. Wt: 344.43
InChI Key: NWLJGNVVXAADJJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The tetrahydroisoquinoline scaffold is a significant structure in medicinal chemistry due to its presence in various bioactive natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, tetrahydroisoquinoline derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), which are important in cell cycle regulation and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is unique due to its specific structural features, such as the N,N-dimethylbenzenesulfonamide group, which may confer distinct biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLJGNVVXAADJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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